

Chemical Structure Elucidation of Diloxanide Furoate: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	Diloxanide furoate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diloxanide furoate, a potent luminal amebicide, is a critical therapeutic agent for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytytica. As a prodrug, it is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1] The elucidation of its chemical structure is fundamental to understanding its mechanism of action, ensuring quality control in manufacturing, and guiding the development of new derivatives. This technical guide provides a comprehensive overview of the chemical structure elucidation of **Diloxanide furoate**, detailing the spectroscopic and crystallographic methodologies employed. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of its chemical structure, analytical workflow, and proposed mechanism of action, offering a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Diloxanide furoate, chemically named [4-[(2,2-dichloroacetyl)-methylamino]phenyl] furan-2-carboxylate, is a white or almost white crystalline powder.[2] Its structure consists of a diloxanide moiety ester-linked to a furoic acid moiety.



Property	Value
Molecular Formula	C14H11Cl2NO4[1]
Molecular Weight	328.15 g/mol [3]
CAS Number	3736-81-0[1]
Melting Point	114-116 °C[2]
Solubility	Very slightly soluble in water; soluble in alcohol (1 in 100), chloroform (1 in 25), and ether (1 in 130).[2]

Synthesis of Diloxanide Furoate

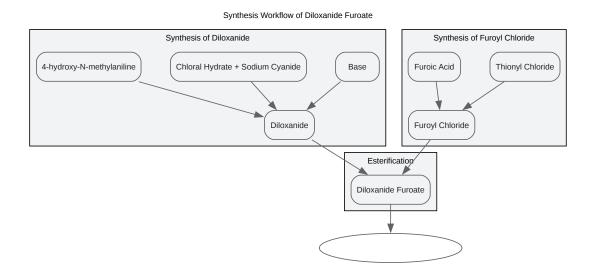
The synthesis of **Diloxanide furoate** involves a multi-step process, beginning with the synthesis of the active drug, diloxanide, followed by its esterification with furoyl chloride. A modified method allows for the direct interaction of furoic acid with diloxanide.[2]

Experimental Protocol: Synthesis of Diloxanide Furoate

A common synthetic route for **Diloxanide furoate** is outlined below.[2]

- Synthesis of Diloxanide: 4-hydroxy-N-methylaniline is reacted with chloral hydrate and sodium cyanide in the presence of a base to yield diloxanide.
- Synthesis of Furoyl Chloride: Furoic acid is reacted with a chlorinating agent, such as thionyl chloride, to produce furoyl chloride.
- Esterification: Diloxanide is then condensed with furoyl chloride to form Diloxanide furoate.
 The crude product is purified by recrystallization.





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Synthesis of Diloxanide Furoate

Spectroscopic and Crystallographic Elucidation

The structural confirmation of **Diloxanide furoate** is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

 Instrument: Bruker system operating at 300, 400, or 500 MHz for ¹H NMR and 75, 100, or 125 MHz for ¹³C NMR.[2]



- Sample Preparation: The sample is dissolved in deuterated methanol (CH₃OD-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.[2]
- Data Acquisition: Standard pulse programs are used for recording ¹H, ¹³C, DEPT, COSY, and HETCOR spectra.[2]

¹H NMR Spectral Data[2]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.40	S	3H	N-CH₃
6.60	S	1H	CHCl ₂
6.70	d	1H	Furan H-4
7.35	d	2H	Phenyl H-2, H-6
7.45	d	2H	Phenyl H-3, H-5
7.50	d	1H	Furan H-3
8.00	S	1H	Furan H-5

¹³C NMR Spectral Data[2]



Chemical Shift (ppm)	Assignment
37.5	N-CH₃
67.0	CHCl ₂
113.0	Furan C-4
120.0	Furan C-3
122.5	Phenyl C-2, C-6
130.0	Phenyl C-3, C-5
143.0	Phenyl C-4
145.0	Furan C-2
148.0	Furan C-5
150.0	Phenyl C-1
156.0	Ester C=O
164.0	Amide C=O

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Instrument: A standard FT-IR spectrometer.
- Sample Preparation: The spectrum is typically obtained as a potassium bromide (KBr) disc. A small amount of the sample is ground with KBr and pressed into a thin pellet.[2]



Wavenumber (cm ⁻¹)	Assignment
1727	C=O stretch (ester)[2]
1678	C=O stretch (amide)[2]
1290	C-O stretch (ester)[2]
1197, 1167, 1093	C-N stretch and other fingerprint region absorptions[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Instrument: Shimadzu PQ-5000 mass spectrometer or equivalent.[2]
- Method: The mass spectrum is obtained with the parent ion undergoing collision with a carrier gas such as helium.

m/z	Proposed Fragment
328	[M]+ (Molecular ion)[2]
233	[M - C4H3O2]+
121	[C ₆ H ₄ (NCH ₃)CO] ⁺
95	[C ₄ H ₃ O-CO] ⁺ (Base peak)[2]

X-Ray Crystallography

X-ray powder diffraction (XRPD) is used to analyze the crystalline structure of the compound.

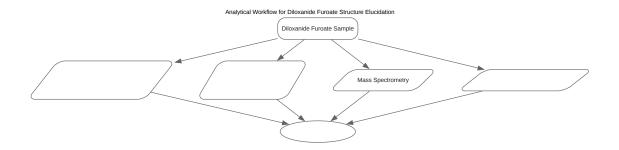
- Instrument: Philips PW-1710 diffractometer.[2]
- Radiation Source: Copper Kα radiation.[2]



Data Acquisition: The diffraction pattern is recorded, and the scattering angles (2θ), d-spacings, and relative intensities are determined.[2]

Scattering Angle (2θ)	d-Spacing (Å)	Relative Intensity (%)
10.5	8.42	100
15.8	5.60	85
21.2	4.19	70
24.7	3.60	65
28.3	3.15	50

Note: The above data is a representation of typical XRPD results and may vary slightly between samples.



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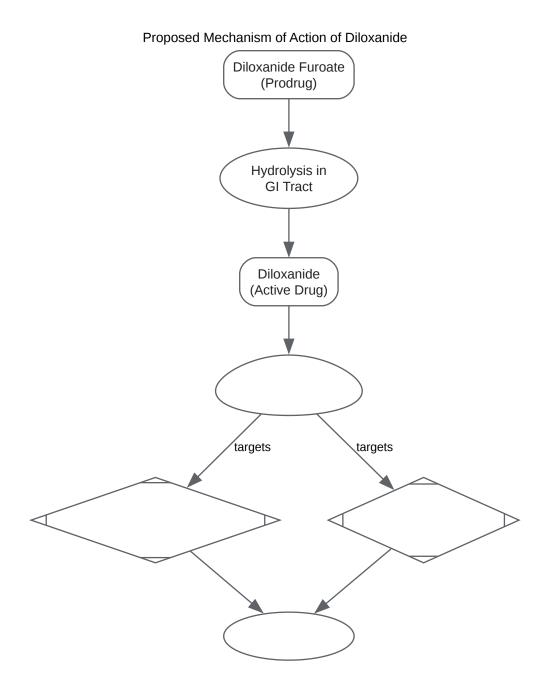
Analytical Workflow for Structure Elucidation



Mechanism of Action

Diloxanide furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to release its active metabolite, diloxanide.[4] The precise molecular target of diloxanide has not been fully elucidated. However, it is believed to exert its amoebicidal effect by disrupting the metabolism of Entamoeba histolytica trophozoites.[4] This disruption is thought to involve the inhibition of protein synthesis and essential enzymes that are critical for the parasite's survival, ultimately leading to its death.[4]





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Proposed Mechanism of Action of Diloxanide

Conclusion



The chemical structure of **Diloxanide furoate** has been unequivocally established through a combination of modern spectroscopic and crystallographic techniques. This in-depth guide has provided the fundamental data and experimental protocols necessary for its identification and characterization. A thorough understanding of its structure is paramount for quality control, regulatory compliance, and the rational design of future antiprotozoal agents. The continued application of these analytical methodologies will be essential for advancing research and development in the field of infectious disease therapeutics.

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